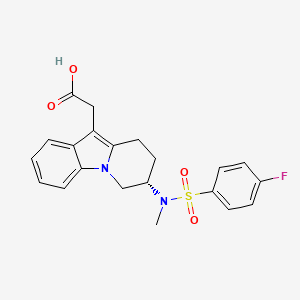

MK-7246 S enantiomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H21FN2O4S |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2-[(7S)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid |

InChI |

InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m0/s1 |

InChI Key |

JTCAGRAKUAAYDY-HNNXBMFYSA-N |

Isomeric SMILES |

CN([C@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Stereospecific Mechanism of MK-7246: A Technical Guide to the Core Action of its Enantiomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of MK-7246, with a specific focus on the differential activity of its stereoisomers. While the pharmacologically active compound, known as MK-7246, is the (R)-enantiomer, this document will address the user's query regarding the S-enantiomer by contextualizing its role within the principles of stereochemistry and drug action.

Executive Summary

MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The therapeutic activity of MK-7246 resides almost exclusively in its (R)-enantiomer. Publicly available scientific literature does not contain a detailed pharmacological profile or mechanism of action for the (S)-enantiomer of MK-7246. This is common in pharmaceutical development, where the less active enantiomer, or "distomer," is often not extensively characterized once the active enantiomer, or "eutomer," is identified. The profound difference in activity between the two enantiomers stems from the specific three-dimensional arrangement of atoms, which dictates the molecule's ability to bind to its target receptor with high affinity and produce a biological response. This guide will first detail the established mechanism of action of the active (R)-enantiomer of MK-7246 and then provide a foundational understanding of why the (S)-enantiomer is presumed to be inactive.

Mechanism of Action of (R)-MK-7246: A Selective CRTH2 Antagonist

The primary mechanism of action of (R)-MK-7246 is its competitive antagonism of the CRTH2 receptor.[3] CRTH2 is a G-protein coupled receptor (GPCR) that is preferentially expressed on T-helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for CRTH2 is prostaglandin (B15479496) D2 (PGD2). The binding of PGD2 to CRTH2 initiates a signaling cascade that promotes the recruitment and activation of these inflammatory cells, playing a crucial role in the pathophysiology of allergic diseases such as asthma and allergic rhinitis.

(R)-MK-7246 binds to the CRTH2 receptor, thereby preventing the binding of PGD2 and inhibiting the subsequent downstream signaling pathways. This blockade of CRTH2 signaling leads to a reduction in the inflammatory response mediated by Th2 cells and eosinophils.

Signaling Pathway of CRTH2 and its Inhibition by (R)-MK-7246

The signaling cascade initiated by PGD2 binding to CRTH2 involves the activation of a Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration. These events culminate in cellular responses such as chemotaxis, degranulation, and cytokine release. (R)-MK-7246, by acting as a competitive antagonist, prevents these downstream effects.

Figure 1: CRTH2 signaling pathway and its inhibition by (R)-MK-7246.

Quantitative Data for (R)-MK-7246

The following table summarizes the key quantitative data for the active (R)-enantiomer of MK-7246, demonstrating its high affinity and selectivity for the CRTH2 receptor.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human CRTH2 | 0.6 nM | [3] |

| Monkey CRTH2 | 0.5 nM | [3] | |

| Dog CRTH2 | 1.2 nM | [3] | |

| Rat CRTH2 | 2.5 nM | [3] | |

| Mouse CRTH2 | 3.1 nM | [3] | |

| Functional Antagonism (IC50) | PGD2-induced Ca2+ mobilization in human CRTH2-expressing cells | 2.7 nM | [3] |

| PGD2-induced chemotaxis of human eosinophils | 1.9 nM | [3] | |

| Receptor Selectivity | Prostanoid Receptors (DP1, EP1-4, FP, IP, TP) | >10,000 nM | [3] |

| 157 other receptors and enzymes | High selectivity | [3] |

Experimental Protocols

Radioligand Binding Assay for CRTH2 Affinity

Objective: To determine the binding affinity (Ki) of (R)-MK-7246 for the CRTH2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CRTH2 receptor.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% BSA.

-

Radioligand: [3H]PGD2 is used as the radioligand.

-

Competition Binding: A fixed concentration of [3H]PGD2 is incubated with cell membranes in the presence of increasing concentrations of unlabeled (R)-MK-7246.

-

Incubation: The reaction is incubated at room temperature for a specified time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of (R)-MK-7246 that inhibits 50% of specific [3H]PGD2 binding) is determined by non-linear regression analysis. The Ki value is calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay for Functional Antagonism

Objective: To assess the functional antagonist activity of (R)-MK-7246 at the CRTH2 receptor.

Methodology:

-

Cell Line: HEK293 cells stably expressing the human CRTH2 receptor are used.

-

Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of (R)-MK-7246 or vehicle.

-

Agonist Stimulation: PGD2 is added to the cells to stimulate CRTH2 and induce an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The IC50 value (concentration of (R)-MK-7246 that inhibits 50% of the PGD2-induced calcium response) is determined by non-linear regression analysis.

Figure 2: Workflow for key in vitro experiments.

The Role of Stereochemistry: Why the (S)-Enantiomer of MK-7246 is Inactive

The profound difference in pharmacological activity between the (R) and (S) enantiomers of MK-7246 is a classic example of stereoselectivity in drug-receptor interactions. Enantiomers are non-superimposable mirror images of each other, and while they have identical physical and chemical properties in an achiral environment, they can exhibit vastly different behaviors in a chiral biological system, such as the human body.

Drug receptors, being composed of chiral amino acids, present a specific three-dimensional binding pocket. For a drug molecule to bind with high affinity and elicit a biological response, it must have a complementary three-dimensional shape that allows for optimal interaction with the binding site.

In the case of MK-7246, the (R)-enantiomer possesses the correct spatial arrangement of its chemical groups to fit precisely into the CRTH2 receptor's binding pocket, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the drug-receptor complex and lead to antagonism. Conversely, the (S)-enantiomer, being a mirror image, will have a different three-dimensional orientation of these same chemical groups. This altered shape prevents it from fitting correctly into the chiral binding pocket of the CRTH2 receptor, resulting in weak or no binding and, consequently, a lack of pharmacological activity.

Figure 3: Conceptual diagram of enantioselectivity at the CRTH2 receptor.

Conclusion

The therapeutic potential of MK-7246 as a treatment for allergic diseases is attributed to the specific pharmacological action of its (R)-enantiomer as a potent and selective antagonist of the CRTH2 receptor. The (S)-enantiomer is considered the inactive distomer due to the principles of stereoselectivity in drug-receptor interactions. A thorough understanding of the mechanism of action of the active (R)-enantiomer, as detailed in this guide, is crucial for the continued research and development of CRTH2-targeted therapies. While direct experimental data on the (S)-enantiomer is not available, its presumed lack of activity underscores the critical importance of stereochemistry in drug design and development.

References

The Discovery and Synthesis of MK-7246: A Potent and Selective CRTH2 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases.[1][2] Activation of CRTH2 by its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), mediates the migration and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils. By blocking this interaction, MK-7246 represents a promising therapeutic agent for the treatment of respiratory diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of MK-7246.

Data Presentation

Table 1: In Vitro Pharmacological Profile of MK-7246

| Parameter | Species | Value |

| CRTH2 Binding Affinity (Ki) | Human | 1.2 nM |

| Monkey | 1.5 nM | |

| Dog | 2.0 nM | |

| Rat | 3.1 nM | |

| Mouse | 4.5 nM | |

| Functional Antagonism (IC50) | Human Eosinophil Shape Change | 10 nM |

| Human Th2 Cell Calcium Mobilization | 8.5 nM |

Data compiled from multiple sources.

Table 2: Preclinical Pharmacokinetic Profile of MK-7246

| Species | Oral Bioavailability (%) | Half-life (t½, hours) |

| Rat | 45 | 3.5 |

| Dog | 60 | 5.2 |

| Monkey | 75 | 6.8 |

Data compiled from multiple sources.

Experimental Protocols

Radioligand Binding Assay for CRTH2

This protocol outlines the procedure for determining the binding affinity of compounds to the CRTH2 receptor.

Materials:

-

HEK293 cells stably expressing human CRTH2

-

[³H]-PGD2 (radioligand)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, pH 7.4)

-

Test compounds (e.g., MK-7246)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-CRTH2 cells by homogenization and centrifugation.

-

Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-PGD2 (final concentration ~0.5 nM), and 25 µL of test compound at various concentrations.

-

Initiate the binding reaction by adding 100 µL of the cell membrane suspension to each well.

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of test compound that inhibits 50% of specific binding (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Eosinophil Shape Change Assay

This functional assay measures the ability of a compound to antagonize PGD2-induced eosinophil shape change.

Materials:

-

Human peripheral blood

-

Dextran (B179266) solution

-

Percoll

-

Hanks' Balanced Salt Solution (HBSS)

-

PGD2

-

Test compounds (e.g., MK-7246)

-

Formaldehyde

-

Phase-contrast microscope

Procedure:

-

Isolate eosinophils from human peripheral blood using dextran sedimentation followed by density gradient centrifugation over Percoll.

-

Resuspend the purified eosinophils in HBSS at a concentration of 2 x 10⁶ cells/mL.

-

Pre-incubate the eosinophils with various concentrations of the test compound or vehicle for 15 minutes at 37°C.

-

Stimulate the cells with PGD2 (final concentration 10 nM) for 5 minutes at 37°C.

-

Fix the cells by adding an equal volume of 4% formaldehyde.

-

Observe the cell morphology under a phase-contrast microscope.

-

Count the number of cells that have undergone a shape change from round to polarized.

-

Calculate the percentage of inhibition of shape change for each concentration of the test compound and determine the IC50 value.

Mandatory Visualization

Caption: CRTH2 Signaling Pathway and Mechanism of Action of MK-7246.

Caption: Discovery Workflow of MK-7246.

Caption: Synthetic Approaches to MK-7246.

Conclusion

MK-7246 is a potent and selective CRTH2 antagonist with a favorable preclinical profile, making it a compelling candidate for the treatment of allergic inflammatory diseases.[1] The discovery of MK-7246 was the result of a systematic drug discovery effort, including high-throughput screening and extensive structure-activity relationship studies.[2] Furthermore, the development of a scalable synthetic route has enabled the production of sufficient quantities for clinical evaluation. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry, Properties, and Biological Activity of MK-7246

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of MK-7246, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). A critical aspect of MK-7246 is its stereochemistry; the biological activity resides exclusively in the (R)-enantiomer. This document will focus on the well-characterized (R)-enantiomer, hereafter referred to as MK-7246, while also addressing the stereochemical context and the presumed role of its S-enantiomer counterpart. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are provided to support further research and development efforts in the field of CRTH2 antagonism.

Introduction to Stereoisomerism and MK-7246

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.

MK-7246 is a chiral molecule, and its biological activity as a CRTH2 antagonist is specific to its (R)-enantiomer. The S-enantiomer is considered to be inactive or significantly less active. Therefore, for therapeutic purposes, MK-7246 is synthesized and administered as a single enantiomer. While the physical and chemical properties of the S-enantiomer in an achiral environment are identical to the R-enantiomer (e.g., melting point, boiling point, solubility), their interactions with the chiral environment of the body, and thus their pharmacological effects, are distinct. This guide will focus on the pharmacologically active (R)-enantiomer of MK-7246.

Chemical Structure and Physicochemical Properties of MK-7246 (R-enantiomer)

MK-7246 is a potent and selective antagonist of the CRTH2 receptor.[1]

Chemical Name: ((7R)-7-(((4-fluorophenyl)sulfonyl)(methyl)amino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid[2]

Table 1: Chemical Identifiers and Physicochemical Properties of MK-7246 (R-enantiomer)

| Property | Value | Reference |

| IUPAC Name | 2-((7R)-7-((N-(4-fluorophenyl)sulfonyl)methylamino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid | [2] |

| Molecular Formula | C23H23FN2O4S | [2] |

| Molecular Weight | 458.5 g/mol | [2] |

| CAS Number | 851487-32-8 | [2] |

| Chirality | (R)-enantiomer | [2] |

Pharmacological Properties and Mechanism of Action

MK-7246 exerts its pharmacological effects by selectively antagonizing the CRTH2 receptor, a G protein-coupled receptor (GPCR) for prostaglandin (B15479496) D2 (PGD2).[1][3] The CRTH2 receptor is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 inflammatory responses.[3]

Binding Affinity and Potency

MK-7246 demonstrates high affinity and potent antagonist activity at the CRTH2 receptor across multiple species.

Table 2: In Vitro Binding Affinity and Functional Potency of MK-7246 (R-enantiomer)

| Species | Assay Type | Parameter | Value (nM) |

| Human | Radioligand Binding | Ki | 1.3 |

| Monkey | Radioligand Binding | Ki | 1.1 |

| Dog | Radioligand Binding | Ki | 0.8 |

| Rat | Radioligand Binding | Ki | 2.5 |

| Mouse | Radioligand Binding | Ki | 3.2 |

| Human | PGD2-induced Eosinophil Shape Change | IC50 | 2.9 |

Mechanism of Action at the Cellular Level

Activation of the CRTH2 receptor by its endogenous ligand, PGD2, initiates a signaling cascade that promotes the migration and activation of eosinophils and other inflammatory cells. MK-7246, as a competitive antagonist, binds to the CRTH2 receptor without initiating this signaling cascade, thereby blocking the effects of PGD2.

The CRTH2 receptor is coupled to the Gαi/o family of G proteins. Upon PGD2 binding, this leads to:

-

Inhibition of adenylyl cyclase , resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of phospholipase C (PLC) , which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated release of intracellular calcium (Ca2+) stores , leading to an increase in cytosolic Ca2+ concentration.

This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and cytokine release. By blocking the binding of PGD2, MK-7246 prevents these downstream signaling events and the subsequent inflammatory responses.

Pharmacokinetic Profile

MK-7246 exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability across various preclinical species.[1]

Table 3: Pharmacokinetic Parameters of MK-7246 (R-enantiomer) in Preclinical Species

| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |

| Rat | 2 | 1.0 | 450 | 1800 | 2.5 | 50 |

| Dog | 1 | 2.0 | 300 | 2400 | 4.0 | 80 |

| Monkey | 1 | 2.0 | 250 | 2000 | 3.5 | 70 |

Experimental Protocols

CRTH2 Radioligand Binding Assay

This protocol outlines a representative method for determining the binding affinity of a test compound like MK-7246 to the CRTH2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells).

-

[3H]-PGD2 (radioligand).

-

Test compound (e.g., MK-7246).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the binding buffer, cell membranes, [3H]-PGD2 (at a concentration near its Kd), and the test compound or vehicle.

-

For non-specific binding determination, add a high concentration of unlabeled PGD2.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PGD2-Induced Eosinophil Shape Change Assay

This protocol describes a functional assay to measure the antagonist activity of a compound like MK-7246 on eosinophil activation.

Materials:

-

Isolated human eosinophils.

-

PGD2.

-

Test compound (e.g., MK-7246).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).

-

Fixative (e.g., paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Isolate eosinophils from human peripheral blood.

-

Pre-incubate the eosinophils with various concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulate the eosinophils with a pre-determined concentration of PGD2 (typically the EC50) for a short period (e.g., 1-2 minutes) at 37°C.

-

Stop the reaction by adding a fixative.

-

Analyze the cell morphology by flow cytometry, measuring the forward scatter (FSC) of the cells. An increase in FSC indicates cell shape change.

-

Determine the concentration-dependent inhibition of PGD2-induced shape change by the test compound and calculate the IC50 value.

Visualizations

CRTH2 Signaling Pathway

Caption: CRTH2 receptor signaling pathway and the inhibitory action of MK-7246.

Experimental Workflow for CRTH2 Antagonist Characterization

Caption: A typical experimental workflow for the characterization of a CRTH2 antagonist.

Conclusion

MK-7246 is a potent and selective (R)-enantiomeric antagonist of the CRTH2 receptor with a promising preclinical profile. Its high affinity for the CRTH2 receptor translates into effective inhibition of eosinophil activation, a key driver of allergic inflammation. The favorable pharmacokinetic properties of MK-7246 further support its potential as a therapeutic agent for the treatment of CRTH2-mediated diseases such as asthma and allergic rhinitis. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of CRTH2 antagonism and the development of novel anti-inflammatory agents.

References

The S-Enantiomer of MK-7246: A Potent and Selective Antagonist of the Prostaglandin D2 Receptor 2 (CRTH2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator implicated in the pathophysiology of allergic inflammation, particularly in conditions such as asthma and allergic rhinitis. It exerts its pro-inflammatory effects through interaction with the G-protein coupled receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2. Antagonism of the CRTH2 receptor represents a promising therapeutic strategy for the treatment of these inflammatory diseases. MK-7246 has emerged as a potent and selective antagonist of the CRTH2 receptor. This technical guide focuses on the pharmacological role of the active S-enantiomer of MK-7246, providing a comprehensive overview of its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.

MK-7246: The (7R)-S-Enantiomer

MK-7246 is the non-proprietary name for the compound with the chemical name {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid. The "(7R)" designation indicates that MK-7246 is a specific stereoisomer, the S-enantiomer, which has been identified as the pharmacologically active form of the molecule. The focus of drug development has been on this enantiomer due to its high affinity and potency for the CRTH2 receptor.

Quantitative Data: Binding Affinity and Selectivity

The S-enantiomer of MK-7246 demonstrates high-affinity binding to the human CRTH2 receptor. The equilibrium dissociation constant (Ki) for MK-7246 at the human CRTH2 receptor has been determined to be 2.5 ± 0.5 nM . This high affinity underscores the potent interaction of the molecule with its target.

Furthermore, MK-7246 exhibits excellent selectivity for the CRTH2 receptor over other prostanoid receptors. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. The binding affinities for other related receptors are summarized in the table below.

| Receptor | Ki (nM) | Selectivity vs. CRTH2 |

| CRTH2 (DP2) | 2.5 ± 0.5 | - |

| DP1 | >1000 | >400-fold |

| EP1 | >1000 | >400-fold |

| EP2 | >1000 | >400-fold |

| EP3 | >1000 | >400-fold |

| EP4 | >1000 | >400-fold |

| FP | >1000 | >400-fold |

| IP | >1000 | >400-fold |

| TP | >1000 | >400-fold |

Data represents a summary of findings from published pharmacological characterizations of MK-7246.

Prostaglandin D2 Receptor Signaling Pathway and Antagonism by MK-7246

Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Upon its release, primarily from mast cells, PGD2 can bind to two main receptors: the DP1 receptor and the CRTH2 (DP2) receptor. The signaling pathways initiated by these two receptors are distinct and can have opposing effects.

Activation of the CRTH2 receptor by PGD2 leads to the coupling of Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. This signaling cascade ultimately results in the chemotaxis and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, contributing to the inflammatory response in allergic diseases.

The S-enantiomer of MK-7246 acts as a competitive antagonist at the CRTH2 receptor. By binding to the receptor, it prevents PGD2 from binding and initiating the downstream signaling cascade. This blockade of CRTH2 signaling inhibits the PGD2-induced calcium mobilization and cellular responses, thereby mitigating the pro-inflammatory effects.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of the MK-7246 S-enantiomer with the CRTH2 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK) 293 cells stably expressing the human CRTH2 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

A fixed concentration of radiolabeled PGD2 (e.g., [³H]-PGD2 at a concentration near its Kd).

-

Varying concentrations of the MK-7246 S-enantiomer (typically in a logarithmic series).

-

For determining non-specific binding, a high concentration of unlabeled PGD2 (e.g., 10 µM) is used instead of the test compound.

-

For determining total binding, only the radioligand and buffer are added.

-

-

Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 10-20 µg of protein per well).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.

-

-

Separation and Detection:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a receptor agonist.

Experimental Workflow:

Detailed Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the CRTH2 receptor (e.g., HEK293 or a relevant immune cell line) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffer, often containing an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

-

Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye de-esterification.

-

Wash the cells with fresh buffer to remove excess extracellular dye.

-

-

Assay Procedure:

-

Pre-incubate the dye-loaded cells with varying concentrations of the MK-7246 S-enantiomer or vehicle control for a short period (e.g., 15-30 minutes) at room temperature.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of the agonist, PGD2 (typically at a concentration that elicits a submaximal to maximal response, e.g., EC₈₀), into each well.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the response as a percentage of the control response (agonist alone).

-

Plot the percentage of inhibition against the logarithm of the MK-7246 S-enantiomer concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

-

Conclusion

The S-enantiomer of MK-7246 is a highly potent and selective antagonist of the prostaglandin D2 receptor 2 (CRTH2). Its high binding affinity and ability to functionally block PGD2-mediated signaling pathways underscore its potential as a therapeutic agent for allergic and inflammatory conditions. The experimental protocols detailed in this guide provide a framework for the characterization of CRTH2 antagonists and can be adapted for the evaluation of other compounds targeting this important receptor. Further research into the clinical efficacy and safety of MK-7246 and other CRTH2 antagonists is ongoing and holds promise for the development of novel treatments for diseases such as asthma and allergic rhinitis.

Initial Structure-Activity Relationship (SAR) Studies of MK-7246: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial structure-activity relationship (SAR) studies of MK-7246, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). MK-7246 was developed by Merck for the potential treatment of respiratory diseases such as asthma.[1][2] This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathway and discovery logic.

Core Structure and Pharmacological Profile of MK-7246

MK-7246, chemically known as ((7R)-7-(((4-fluorophenyl)sulfonyl)(methyl)amino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid, is a carboline derivative.[1] It exhibits high affinity and selectivity for the CRTH2 receptor across multiple species.[3] The compound acts as a full antagonist, effectively blocking the pro-inflammatory effects mediated by prostaglandin D2 (PGD2) through this receptor.[3]

Structure-Activity Relationship (SAR) Summary

The initial SAR studies for MK-7246 focused on optimizing the potency and selectivity of a novel class of CRTH2 antagonists.[1] While the complete dataset from the primary publication by Gallant et al. is not fully detailed here, the following table summarizes key findings and representative data points gleaned from publicly available abstracts and reviews. The core scaffold consists of a tetrahydropyrido[1,2-a]indole with key substitutions at the 7- and 10-positions.

| Compound/Analog | R1 (at position 7) | R2 (at position 10) | CRTH2 Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Key Observations |

| MK-7246 | (R)-N-(4-fluorophenylsulfonyl)-N-methylamino | -CH2COOH | 2.5 | 3.0 (cAMP inhibition) | Potent and selective antagonist with the (R)-enantiomer being crucial for activity. |

| Analog 1 | (S)-N-(4-fluorophenylsulfonyl)-N-methylamino | -CH2COOH | >1000 | Weakly active | Demonstrates the critical stereoselectivity at the 7-position. |

| Analog 2 | N-phenylsulfonyl-N-methylamino | -CH2COOH | - | - | The 4-fluoro substitution on the phenylsulfonyl group enhances potency. |

| Analog 3 | N-(4-fluorophenylsulfonyl)amino | -CH2COOH | - | - | N-methylation of the sulfonamide is important for optimal activity. |

| Analog 4 | (R)-N-(4-fluorophenylsulfonyl)-N-methylamino | -H | Inactive | Inactive | The acetic acid moiety at the 10-position is essential for binding and activity. |

Experimental Protocols

The following are generalized experimental protocols representative of those used in the characterization of CRTH2 antagonists like MK-7246.

Radioligand Binding Assay (for Ki determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTH2 receptor (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, is used.

-

Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 antagonist (e.g., [3H]-PGD2 or a tritiated antagonist) and varying concentrations of the test compound (MK-7246 or its analogs).

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition (for IC50 determination)

This assay measures the antagonist's ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of CRTH2 activation.

-

Cell Culture: HEK293 cells stably co-expressing the human CRTH2 receptor and a cAMP-responsive reporter gene are used.

-

Cell Plating: Cells are plated in a 96-well plate and incubated overnight.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (MK-7246 or its analogs).

-

Agonist Stimulation: A CRTH2 agonist (e.g., PGD2) is added to the wells to stimulate the receptor and induce a decrease in intracellular cAMP levels.

-

cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or ELISA).

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced cAMP inhibition, is calculated.

Visualizations

CRTH2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CRTH2 receptor, a Gi-protein coupled receptor.

Caption: CRTH2 receptor signaling pathway and the antagonistic action of MK-7246.

Logical Flow of MK-7246 SAR Studies

The following diagram outlines the logical workflow of the structure-activity relationship studies that led to the identification of MK-7246.

Caption: Workflow of the SAR studies for the discovery of MK-7246.

References

- 1. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CRTH2 antagonist MK-7246: a synthetic evolution from discovery through development. | Semantic Scholar [semanticscholar.org]

- 3. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Stereochemistry in the CRTH2 Antagonist MK-7246: A Focus on the Active S-Enantiomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor 44 (GPR44). This receptor is activated by prostaglandin (B15479496) D2 (PGD2) and plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. The biological activity of MK-7246 is critically dependent on its stereochemistry, with the S-enantiomer being the pharmacologically active form. This guide provides a comprehensive overview of the biological significance of the S-enantiomer of MK-7246, including its mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.

The Critical Role of the S-Enantiomer

In the development of chiral drugs, it is common for one enantiomer to exhibit significantly greater desired biological activity than the other. This is the case for MK-7246, where the S-enantiomer is the active antagonist of the CRTH2 receptor. The R-enantiomer is considered to be inactive or significantly less active. This stereoselectivity is a result of the specific three-dimensional arrangement of atoms in the S-enantiomer, which allows for optimal binding to the chiral environment of the CRTH2 receptor binding pocket.

Mechanism of Action: S-MK-7246 as a CRTH2 Antagonist

The S-enantiomer of MK-7246 functions as a competitive antagonist at the CRTH2 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, PGD2. The binding of PGD2 to CRTH2 on immune cells, particularly T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. By blocking this interaction, S-MK-7246 effectively inhibits these downstream inflammatory responses.

Signaling Pathway of CRTH2 and Inhibition by S-MK-7246

Caption: CRTH2 signaling pathway and its inhibition by S-MK-7246.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the S-enantiomer of MK-7246, demonstrating its high affinity and potency as a CRTH2 antagonist.

Table 1: In Vitro Binding Affinity of S-MK-7246 for the CRTH2 Receptor

| Parameter | Species | Value |

| Ki (nM) | Human | 0.8 ± 0.1 |

| Monkey | 1.2 ± 0.2 | |

| Dog | 2.5 ± 0.4 | |

| Rat | 3.1 ± 0.5 | |

| Mouse | 4.0 ± 0.6 |

Table 2: In Vitro Functional Antagonism of S-MK-7246

| Assay Type | Cell Line | Agonist | IC50 (nM) |

| Calcium Mobilization | HEK293 cells expressing human CRTH2 | PGD2 | 1.5 ± 0.3 |

| Eosinophil Shape Change | Human peripheral blood eosinophils | PGD2 | 2.1 ± 0.4 |

| Chemotaxis | Human peripheral blood eosinophils | PGD2 | 3.0 ± 0.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for CRTH2 Affinity

Objective: To determine the binding affinity (Ki) of S-MK-7246 for the CRTH2 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing human CRTH2.

-

[³H]-PGD2 (radioligand).

-

S-MK-7246 (test compound).

-

Non-labeled PGD2 (for non-specific binding determination).

-

Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Cell membrane preparations (20-40 µg of protein) are incubated with a fixed concentration of [³H]-PGD2 (e.g., 2.5 nM) and varying concentrations of S-MK-7246.

-

The incubation is carried out in a total volume of 200 µL of binding buffer for 60 minutes at room temperature.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2 (e.g., 1 µM).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Filters are washed three times with ice-cold binding buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 values are determined by non-linear regression analysis of the competition binding data.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assaydot

Preclinical Pharmacological Profile of MK-7246: A Technical Overview of the Active (R)-Enantiomer

A Note on Stereochemistry: Initial inquiries regarding the S-enantiomer of MK-7246 have revealed that the pharmacologically active agent developed and studied is, in fact, the (R)-enantiomer, chemically designated as {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid.[1][2][3] The publicly available scientific literature focuses exclusively on this (R)-enantiomer, indicating that the (S)-enantiomer is likely the inactive or significantly less potent distomer, a common characteristic of chiral pharmaceuticals.[4][5] This guide will, therefore, provide a detailed preclinical pharmacological profile of the active (R)-enantiomer of MK-7246.

Introduction

MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][6][7] CRTH2 is a key receptor in the inflammatory cascade associated with allergic diseases, and its activation by its natural ligand, prostaglandin D2 (PGD2), is implicated in the pathogenesis of conditions such as asthma and allergic rhinitis.[2] MK-7246 was developed by Merck for the potential treatment of respiratory diseases.[1][7] This document outlines the preclinical pharmacological properties of the active (R)-enantiomer of MK-7246.

Mechanism of Action and Signaling Pathway

MK-7246 exerts its pharmacological effect by competitively and reversibly binding to the CRTH2 receptor, thereby preventing its activation by PGD2.[2] The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[8][9] Upon activation by an agonist like PGD2, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Simultaneously, the βγ-subunits of the G-protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), respectively. These signaling events culminate in various cellular responses in inflammatory cells, including chemotaxis, degranulation, and cytokine release.[9][10] By blocking the initial binding of PGD2, MK-7246 effectively inhibits these downstream signaling cascades.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for the (R)-enantiomer of MK-7246. It should be noted that specific values from the primary literature may require access to the full-text articles for complete verification.

Table 1: In Vitro Binding Affinity

| Species | Receptor | Assay Type | Ki (nM) | Reference |

| Human | CRTH2 | Radioligand Binding | High Affinity | [2] |

| Monkey | CRTH2 | Radioligand Binding | High Affinity | [2] |

| Dog | CRTH2 | Radioligand Binding | High Affinity | [2] |

| Rat | CRTH2 | Radioligand Binding | High Affinity | [2] |

| Mouse | CRTH2 | Radioligand Binding | High Affinity | [2] |

Note: The term "High Affinity" is used as stated in the abstract. Precise Ki values are pending review of the full-text publication.

Table 2: In Vitro Functional Activity

| Cell Line | Assay Type | Activity | Potency | Reference |

| Recombinant Cells | Functional Assay | Full Antagonist | Potent | [2] |

| Endogenous CRTH2-expressing cells | Functional Assay | Full Antagonist | Potent | [2] |

Note: Specific IC50 or EC50 values are pending review of the full-text publication.

Table 3: Selectivity Profile

| Target | Result | Reference |

| All other prostanoid receptors | High Selectivity | [2] |

| Panel of 157 other receptors and enzymes | High Selectivity | [2] |

Table 4: Preclinical Pharmacokinetic Profile

| Species | Administration | Bioavailability | Metabolic Stability | Reference |

| Various Animal Species | Oral | Good | Good | [2] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each species are pending review of the full-text publication.

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of preclinical data. The following outlines the general methodologies employed in the characterization of MK-7246, based on available information.

4.1. Radioligand Binding Assays These assays were performed to determine the binding affinity of MK-7246 for the CRTH2 receptor across different species. The general protocol involves:

-

Membrane Preparation: Isolation of cell membranes from cells recombinantly expressing the CRTH2 receptor of the desired species (human, monkey, dog, rat, mouse).

-

Incubation: Incubation of the cell membranes with a radiolabeled ligand for CRTH2 (e.g., [3H]PGD2) in the presence of varying concentrations of unlabeled MK-7246.

-

Separation: Separation of bound from free radioligand, typically by rapid filtration.

-

Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibition constant (Ki) from the IC50 values obtained from the concentration-response curves.

4.2. In Vitro Functional Assays Functional assays were conducted to determine the antagonist activity of MK-7246. A common method is the measurement of agonist-induced changes in second messengers, such as calcium mobilization or cAMP levels. A representative workflow is as follows:

4.3. Selectivity Assays To assess the selectivity of MK-7246, its binding affinity or functional activity was tested against a broad panel of other receptors and enzymes. This typically involves standardized binding or enzymatic assays for each individual target.

4.4. Pharmacokinetic Studies Pharmacokinetic properties were evaluated in various animal species following oral administration. These studies generally involve:

-

Dosing: Administration of a defined dose of MK-7246 to the animals.

-

Blood Sampling: Collection of blood samples at multiple time points post-dosing.

-

Plasma Analysis: Measurement of the concentration of MK-7246 in the plasma samples, typically using a validated analytical method such as LC-MS/MS.

-

Parameter Calculation: Calculation of key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life. Oral bioavailability is determined by comparing the AUC after oral administration to that after intravenous administration.

4.5. In Vivo Efficacy Models The in vivo efficacy of MK-7246 was demonstrated in a sheep model of asthma.[2] This involved an antigen challenge to induce a late-phase bronchoconstriction and airway hyper-responsiveness, with MK-7246 administered prior to the challenge to assess its ability to block these effects.

Safety Pharmacology

While detailed safety pharmacology data is not available in the provided abstracts, standard preclinical safety assessments would have been conducted. These typically include evaluations of the effects of the compound on the central nervous, cardiovascular, and respiratory systems to identify any potential off-target adverse effects before proceeding to clinical trials.

Conclusion

The preclinical data for the (R)-enantiomer of MK-7246 characterize it as a potent, selective, and orally bioavailable antagonist of the CRTH2 receptor. It demonstrates high affinity for its target across multiple species and effectively blocks the receptor's function in vitro. In vivo, it has shown efficacy in a relevant animal model of allergic airway inflammation. The available information suggests a favorable preclinical profile for the development of MK-7246 for the treatment of respiratory diseases such as asthma. Further detailed quantitative data from the full-text publications would provide a more complete understanding for drug development professionals.

References

- 1. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRTH2 antagonist MK-7246: a synthetic evolution from discovery through development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MK-7246 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Understanding the Binding Affinity of MK-7246 to the CRTH2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the CRTH2 antagonist, MK-7246. It is designed to offer researchers and drug development professionals a detailed understanding of the quantitative binding data, the experimental procedures used to determine this affinity, and the underlying biological pathways.

A Note on Stereochemistry: The pharmacologically active stereoisomer of MK-7246 is the (R)-enantiomer, with the full chemical name {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid.[1] This guide will focus on this active (R)-enantiomer.

Binding Affinity of MK-7246 (R)-enantiomer to CRTH2

MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2][3] This receptor plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma.[3] MK-7246 exhibits high affinity for the human CRTH2 receptor and demonstrates selectivity over other prostanoid receptors.[2][3]

Quantitative Binding Data

| Ligand | Receptor | Assay Type | Radioligand | Cell Line | Kᵢ (nM) | Kₔ (nM) | IC₅₀ (nM) | Reference |

| MK-7246 (R)-enantiomer) | Human CRTH2 | Competitive Radioligand Binding | [³H]-PGD₂ | HEK293 | Gallant et al. (2011) | |||

| Prostaglandin D₂ (PGD₂) | Human CRTH2 | Competitive Radioligand Binding | [³H]-PGD₂ | HEK293 |

Experimental Protocol: Competitive Radioligand Binding Assay for CRTH2

This section details a representative experimental protocol for determining the binding affinity of a test compound like MK-7246 to the CRTH2 receptor using a competitive radioligand binding assay with membranes from a human embryonic kidney (HEK293) cell line stably expressing the human CRTH2 receptor.

Materials and Reagents

-

Cell Culture: HEK293 cells stably transfected with human CRTH2 receptor.

-

Radioligand: [³H]-Prostaglandin D₂ ([³H]-PGD₂)

-

Non-labeled Ligand (for non-specific binding): Prostaglandin D₂ (PGD₂)

-

Test Compound: MK-7246 (R)-enantiomer

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Methods

2.2.1. Cell Membrane Preparation

-

Culture HEK293-CRTH2 cells to 80-90% confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Store the membrane preparations at -80°C until use.

2.2.2. Competitive Binding Assay

-

In a 96-well microplate, add the following to each well in triplicate:

-

Binding Buffer

-

A fixed concentration of [³H]-PGD₂ (typically at or below its Kₔ value).

-

Increasing concentrations of the test compound (MK-7246) or unlabeled PGD₂ for the competition curve. For total binding, add vehicle control. For non-specific binding, add a high concentration of unlabeled PGD₂.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

2.2.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

CRTH2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CRTH2 receptor by its endogenous ligand, prostaglandin D₂ (PGD₂).

Caption: CRTH2 Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay to determine the affinity of a compound for the CRTH2 receptor.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

- 1. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of MK-7246, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The (7R)-Enantiomer of MK-7246: A Potent Tool for Interrogating Th2 Cell-Mediated Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 2 (Th2) cells are critical drivers of type 2 inflammation, a hallmark of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. A key receptor expressed on Th2 cells, as well as other effector cells of allergic inflammation like eosinophils and basophils, is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This G protein-coupled receptor is activated by its natural ligand, prostaglandin (B15479496) D2 (PGD2), which is released predominantly by mast cells upon allergen stimulation. The activation of CRTH2 on Th2 cells triggers a cascade of events including cell migration, activation, and the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, thereby perpetuating the inflammatory response.

This technical guide focuses on MK-7246, a potent and selective antagonist of the CRTH2 receptor. It is important to note that the pharmacologically active agent, MK-7246, is specifically the (7R)-enantiomer, with the full chemical name {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid. While the prompt requested information on the S-enantiomer, the vast majority of published literature focuses on the active (7R)-enantiomer. This guide will, therefore, detail the properties and applications of the (7R)-enantiomer of MK-7246 in studying Th2 cell-mediated inflammation.

Core Data Presentation

The following tables summarize the quantitative data for the binding affinity and selectivity of the (7R)-enantiomer of MK-7246 for the human CRTH2 receptor.

Table 1: Binding Affinity of MK-7246 (7R-enantiomer) for Human CRTH2 Receptor

| Parameter | Value | Reference |

| Kᵢ (nM) | 2.5 ± 0.5 | [1] |

Table 2: Selectivity of MK-7246 (7R-enantiomer) for Human Prostanoid Receptors

| Receptor | Kᵢ (nM) | Selectivity (fold vs. CRTH2) | Reference |

| CRTH2 | 2.5 ± 0.5 | - | [1] |

| DP1 | 373 ± 96 | ~149 | [1] |

| EP1 | >10,000 | >4000 | [1] |

| EP2 | 7668 ± 2169 | ~3067 | [1] |

| EP3 | >10,000 | >4000 | [1] |

| EP4 | >10,000 | >4000 | [1] |

| FP | >10,000 | >4000 | [1] |

| IP | >10,000 | >4000 | [1] |

| TP | 3804 ± 1290 | ~1522 | [1] |

Signaling Pathways and Experimental Workflows

CRTH2 Signaling Pathway in Th2 Cells

Activation of the CRTH2 receptor by PGD2 on Th2 cells initiates a signaling cascade through a Gαi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium and DAG activate protein kinase C (PKC) and other downstream effectors, ultimately leading to cellular responses such as chemotaxis and cytokine production.

Experimental Workflow: Th2 Cell Chemotaxis Assay

This workflow outlines the key steps involved in assessing the effect of the MK-7246 (7R)-enantiomer on PGD2-induced Th2 cell migration.

References

Foundational Research on MK-7246: A Selective CRTH2 Antagonist for Respiratory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor that plays a crucial role in the inflammatory cascade associated with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the foundational preclinical research on MK-7246, including its pharmacological profile, mechanism of action, and key experimental data. While preclinical data are robust, publicly available quantitative clinical trial data on the effects of MK-7246 on key endpoints such as Forced Expiratory Volume in 1 second (FEV1) and blood eosinophil counts in asthma patients are limited. This guide will therefore focus on the preclinical evidence and provide context from clinical studies of other CRTH2 antagonists.

Core Data Presentation

Table 1: In Vitro Binding Affinity of MK-7246 for CRTH2 Across Species

| Species | Binding Affinity (Ki, nM) |

| Human | 1.1 |

| Monkey | 0.7 |

| Dog | 2.5 |

| Rat | 3.9 |

| Mouse | 1.8 |

Data sourced from Gervais et al., 2011.[1]

Table 2: In Vitro Functional Antagonist Activity of MK-7246

| Assay | Cell Line | Agonist | IC50 (nM) |

| PGD2-induced Ca2+ Mobilization | HEK293 cells expressing human CRTH2 | Prostaglandin (B15479496) D2 (PGD2) | 2.4 |

Data sourced from Gervais et al., 2011.[1]

Table 3: Selectivity of MK-7246 for CRTH2 Over Other Prostanoid Receptors

| Receptor | Binding Affinity (Ki, nM) | Selectivity (fold vs. hCRTH2) |

| hCRTH2 | 1.1 | - |

| hDP1 | >10,000 | >9090 |

| hEP1 | >10,000 | >9090 |

| hEP2 | >10,000 | >9090 |

| hEP3 | >10,000 | >9090 |

| hEP4 | >10,000 | >9090 |

| hFP | >10,000 | >9090 |

| hIP | >10,000 | >9090 |

| hTP | >10,000 | >9090 |

hCRTH2: human Chemoattractant Receptor-Homologous molecule expressed on Th2 cells; hDP1: human Prostaglandin D2 receptor 1; hEP: human Prostaglandin E receptor; hFP: human Prostaglandin F receptor; hIP: human Prostacyclin receptor; hTP: human Thromboxane receptor. Data sourced from Gervais et al., 2011.[1]

Table 4: Pharmacokinetic Properties of MK-7246 in Preclinical Species

| Species | Oral Bioavailability (%) | Half-life (t1/2, hours) |

| Rat | 48 | 2.5 |

| Dog | 75 | 3.1 |

| Monkey | 94 | 4.2 |

Data sourced from Gervais et al., 2011.[1]

Signaling Pathways and Mechanism of Action

MK-7246 exerts its therapeutic effect by blocking the interaction of prostaglandin D2 (PGD2) with the CRTH2 receptor. In respiratory diseases like asthma, mast cells and other immune cells release PGD2 in response to allergens. PGD2 then binds to CRTH2 on the surface of Th2 lymphocytes, eosinophils, and basophils. This binding activates a Gαi-coupled signaling cascade, leading to intracellular calcium mobilization, chemotaxis (cell migration), and the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13. These cytokines perpetuate the inflammatory response, leading to bronchoconstriction, mucus production, and airway hyperresponsiveness. By antagonizing the CRTH2 receptor, MK-7246 inhibits these downstream effects, thereby reducing the inflammatory response in the airways.

Caption: MK-7246 blocks PGD2-mediated CRTH2 signaling.

Experimental Protocols

Radioligand Binding Assay for CRTH2

This protocol is a generalized procedure for determining the binding affinity of a compound like MK-7246 to the CRTH2 receptor.

Caption: Workflow for a CRTH2 radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CRTH2 receptor (e.g., HEK293) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [³H]PGD₂), and varying concentrations of the unlabeled competitor compound (MK-7246).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CRTH2 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of a compound to antagonize PGD₂-induced intracellular calcium mobilization in cells expressing the CRTH2 receptor.

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

-

Cell Culture and Dye Loading: Cells stably expressing the human CRTH2 receptor are cultured and then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of MK-7246 or a vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of the CRTH2 agonist, PGD₂.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a fluorometric imaging plate reader.

-

Data Analysis: The ability of MK-7246 to inhibit the PGD₂-induced calcium signal is quantified. The IC₅₀ value, representing the concentration of MK-7246 that causes a 50% inhibition of the maximal response to PGD₂, is determined by plotting the response against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Antigen-Induced Bronchoconstriction in Sheep

This preclinical model is used to evaluate the efficacy of anti-asthmatic compounds in a relevant large animal model.

Caption: Experimental workflow for the sheep model of asthma.

Detailed Methodology:

-

Animal Model: Allergic sheep naturally sensitized to Ascaris suum antigen are used.

-

Drug Administration: MK-7246 or a vehicle control is administered to the sheep, typically via oral gavage, at a predetermined time before the antigen challenge.

-

Antigen Challenge: The conscious sheep are challenged with an aerosolized solution of Ascaris suum antigen.

-

Pulmonary Function Measurement: Airway resistance is measured repeatedly before and after the antigen challenge to assess both the early asthmatic response (EAR), occurring within the first hour, and the late asthmatic response (LAR), occurring several hours after the challenge.

-

Data Analysis: The effect of MK-7246 on the antigen-induced increases in airway resistance during the EAR and LAR is quantified and compared to the vehicle control group.

Conclusion

The foundational research on MK-7246 strongly supports its profile as a potent and selective CRTH2 antagonist with promising therapeutic potential for respiratory diseases. The preclinical data demonstrate high binding affinity, potent functional antagonism of the CRTH2 receptor, and favorable pharmacokinetic properties across multiple species. The mechanism of action, involving the inhibition of the PGD₂-CRTH2 signaling pathway, provides a clear rationale for its anti-inflammatory effects in the airways. While comprehensive clinical trial data for MK-7246 are not yet widely published, the robust preclinical evidence underscores its potential as a valuable therapeutic agent for the treatment of eosinophil-driven respiratory diseases like asthma. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.

References

The Role of MK-7246 in β-Cell Mass Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The progressive decline of functional pancreatic β-cell mass is a central feature of both type 1 and type 2 diabetes. The ability to accurately and non-invasively quantify β-cell mass in vivo is a critical unmet need for understanding disease progression, developing novel therapeutic strategies, and monitoring treatment efficacy. MK-7246, a potent and selective antagonist of the G protein-coupled receptor 44 (GPR44), has emerged as a promising positron emission tomography (PET) imaging agent for this purpose. This technical guide provides an in-depth overview of the use of radiolabeled MK-7246, particularly its active R enantiomer, for the quantification of β-cell mass. We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize associated pathways and workflows.

Introduction: The Challenge of Measuring β-Cell Mass

Currently, the definitive measurement of β-cell mass relies on invasive post-mortem histological analysis of the pancreas.[1] This limitation precludes longitudinal studies in living subjects and hampers the development of therapies aimed at preserving or restoring β-cell mass. Non-invasive imaging techniques, particularly PET, offer a highly sensitive and quantitative approach to overcome this hurdle.[2] A suitable PET tracer for β-cell mass imaging must exhibit high specificity and affinity for a target that is abundantly and selectively expressed on β-cells compared to the surrounding exocrine pancreatic tissue.

MK-7246 and its Target: The GPR44 Receptor

MK-7246 is a selective antagonist of GPR44, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3][4] GPR44 has been identified as a promising biomarker for β-cell mass due to its high and specific expression on the surface of human pancreatic β-cells.[5]

Stereospecificity of MK-7246

MK-7246 is the R enantiomer of its chemical series and exhibits significantly higher affinity and selectivity for GPR44 compared to its S enantiomer.[6] This stereospecificity is crucial for its function as a highly targeted imaging agent.

Radiolabeling of MK-7246

For PET imaging, MK-7246 is radiolabeled with a positron-emitting isotope, most commonly Carbon-11 ([¹¹C]MK-7246) or Fluorine-18 ([¹⁸F]MK-7246).[3][7] [¹⁸F]MK-7246 offers several advantages, including a longer half-life (110 minutes for ¹⁸F vs. 20 minutes for ¹¹C) and lower positron energy, which can result in better imaging resolution.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating radiolabeled MK-7246 as a PET tracer for β-cell mass.

Table 1: Binding Affinity and Potency of MK-7246

| Parameter | Species/Cell Line | Value | Reference |

| Ki | Human GPR44 | 2.5 nM | [6] |

| IC50 | Recombinant Human GPR44 | 3.5 nM | [6] |

| IC50 | Recombinant Mouse GPR44 | 9.2 nM | [6] |

| IC50 | Recombinant Rat GPR44 | 4.6 nM | [6] |

| IC50 | Recombinant Dog GPR44 | 6.3 nM | [6] |

| IC50 | Recombinant Cynomolgus Monkey GPR44 | 6.9 nM | [6] |

Table 2: Radiosynthesis of [¹⁸F]MK-7246

| Parameter | Value | Reference |

| Radioactivity Yield (0.5 mg precursor) | 340 ± 7 MBq | [9] |

| Radiochemical Yield (0.5 mg precursor) | 3 ± 0% | [9] |

| Radioactivity Yield (1.0 mg precursor) | 583 ± 106 MBq | [9] |

| Radiochemical Yield (1.0 mg precursor) | 6 ± 1% | [9] |

| Radiochemical Purity | >97% | [9] |

| Molar Activity | ~400 GBq/µmol | [9] |

Table 3: In Vivo Tracer Uptake and Blocking Studies with [¹¹C]MK-7246 in Pigs

| Tissue | % Reduction in Uptake after Blocking | Reference |

| Pancreas | 66% | [4] |

| Spleen | 88% | [4] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of GPR44 and the general experimental workflows for evaluating MK-7246.

Caption: Proposed GPR44 signaling pathway in pancreatic β-cells.

Caption: General experimental workflow for preclinical evaluation of MK-7246.

Experimental Protocols

Radiosynthesis of [¹⁸F]MK-7246